

# Application Note: Top-Down Protein Sequencing for Phoratoxin Characterization

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## Compound of Interest

Compound Name: *Phoratoxon*

Cat. No.: *B113761*

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## Introduction

Phoratoxins are a group of small, basic polypeptides found in the leaves and stems of the American mistletoe (*Phoradendron tomentosum*). These toxins belong to the thionin family of plant defense proteins and exhibit cytotoxic properties. The characterization of phoratoxin proteoforms, which arise from genetic variations and post-translational modifications (PTMs), is crucial for understanding their structure-function relationships, toxicity mechanisms, and potential therapeutic applications. Top-down proteomics offers a powerful approach for the comprehensive analysis of intact proteins, enabling the precise identification and localization of PTMs and sequence variations without the need for enzymatic digestion.[1][2] This application note provides a detailed protocol for the characterization of phoratoxin proteoforms using top-down protein sequencing.

## Objective

To provide researchers, scientists, and drug development professionals with a detailed methodology for the extraction, purification, and characterization of phoratoxin proteoforms from plant material using top-down mass spectrometry. This protocol will enable the identification of different phoratoxin isoforms and the characterization of their post-translational modifications.

## Experimental Protocols

### 1. Phoratoxin Extraction and Purification

This protocol outlines the extraction and purification of phoratoxins from mistletoe leaves.

- Materials:
  - Fresh or lyophilized mistletoe leaves
  - Extraction buffer: 0.1 M HCl
  - Homogenizer or mortar and pestle
  - Centrifuge and centrifuge tubes
  - Solid-Phase Extraction (SPE) C18 cartridges
  - SPE conditioning solution: Methanol
  - SPE equilibration solution: 0.1% Trifluoroacetic acid (TFA) in water
  - SPE wash solution: 0.1% TFA in 5% acetonitrile
  - SPE elution buffer: 0.1% TFA in 70% acetonitrile
  - Lyophilizer
- Procedure:
  - Homogenize 10 g of mistletoe leaves in 100 mL of extraction buffer.
  - Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
  - Collect the supernatant and filter it through a 0.45 µm filter.
  - Condition a C18 SPE cartridge with 10 mL of methanol followed by 10 mL of equilibration solution.
  - Load the filtered supernatant onto the SPE cartridge.
  - Wash the cartridge with 20 mL of wash solution to remove unbound impurities.

- Elute the phoratoxins with 15 mL of elution buffer.
- Lyophilize the eluted fraction to obtain a purified phoratoxin powder.

## 2. Sample Preparation for Top-Down Mass Spectrometry

Proper sample preparation is critical for successful top-down analysis to ensure efficient ionization and fragmentation.<sup>[3][4]</sup>

- Materials:
  - Purified phoratoxin powder
  - Buffer exchange solution: 0.1% Formic acid in water
  - Amicon Ultra centrifugal filter units (3 kDa MWCO)
  - Mass spectrometer calibration solution
- Procedure:
  - Reconstitute 1 mg of lyophilized phoratoxin in 1 mL of buffer exchange solution.
  - Transfer the solution to a 3 kDa MWCO centrifugal filter unit.
  - Centrifuge at 14,000 x g for 30 minutes.
  - Discard the flow-through and add another 1 mL of buffer exchange solution to the filter unit.
  - Repeat the centrifugation step twice to ensure complete buffer exchange.
  - Recover the concentrated, desalted phoratoxin sample.
  - Determine the protein concentration using a BCA or Bradford assay.
  - Dilute the sample to a final concentration of 1 pmol/μL in the buffer exchange solution for mass spectrometry analysis.

### 3. Top-Down Mass Spectrometry Analysis

This protocol describes the analysis of intact phoratoxin proteoforms using a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument, coupled with liquid chromatography.

- Instrumentation and Parameters:
  - Liquid Chromatography (LC):
    - Column: C4 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5  $\mu$ m)
    - Mobile Phase A: 0.1% Formic acid in water
    - Mobile Phase B: 0.1% Formic acid in acetonitrile
    - Gradient: 5-60% B over 30 minutes
    - Flow Rate: 200  $\mu$ L/min
  - Mass Spectrometry (MS):
    - Ionization Mode: Electrospray Ionization (ESI), positive mode
    - MS1 (Intact Mass Analysis):
      - Resolution: >100,000
      - Scan Range (m/z): 300-2000
      - AGC Target: 1e6
      - Maximum Injection Time: 100 ms
    - MS2 (Tandem MS for Fragmentation):
      - Activation Method: Electron Transfer Dissociation (ETD) or Ultraviolet Photodissociation (UVPD)

- Isolation Window: 1.0-2.0 m/z
- Resolution: >50,000
- AGC Target: 2e5
- Maximum Injection Time: 250 ms

#### 4. Data Analysis

The acquired MS and MS/MS data are processed to identify and characterize the phoratoxin proteoforms.

- Software:
  - Proteoform characterization software (e.g., ProSightPC, TopPIC)
- Workflow:
  - Deconvolution: The raw MS1 spectra are deconvoluted to determine the neutral masses of the intact phoratoxin proteoforms.
  - Database Searching: The deconvoluted masses and MS/MS fragmentation data are searched against a database containing the known phoratoxin amino acid sequences.
  - Proteoform Identification: The search results are used to identify the specific proteoforms present in the sample, including any mass shifts corresponding to PTMs or sequence variations.
  - PTM Localization: The fragmentation data from the MS/MS scans are manually or automatically analyzed to pinpoint the location of any identified PTMs on the protein sequence.

## Data Presentation

Table 1: Identified Phoratoxin Proteoforms

Proteoform ID	Experimental Mass (Da)	Theoretical Mass (Da)	Mass Difference (ppm)	Putative Modifications
PTX-A	5283.45	5283.42	5.7	None
PTX-B	5313.46	5313.43	5.6	Val25Ile
PTX-C	5299.44	5299.41	5.7	Asn45Asp
PTX-D	5327.48	5327.45	5.6	Acetylation
PTX-E	5363.42	5363.39	5.6	Phosphorylation

Table 2: Representative MS/MS Fragment Ions for Phoratoxin A (PTX-A)

Fragment Ion	Experimental m/z	Theoretical m/z	Mass Accuracy (ppm)
c15	1543.82	1543.81	6.5
c28	2987.54	2987.53	3.3
z12	1345.71	1345.70	7.4
z25	2789.43	2789.42	3.6

## Visualizations

Caption: Overall experimental workflow for phoratoxin characterization.

Caption: Principle of top-down protein sequencing.

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## References

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